molecular formula C10H20N2 B1588667 (S)-1-(pyrrolidin-2-ylmethyl)piperidine CAS No. 65921-41-7

(S)-1-(pyrrolidin-2-ylmethyl)piperidine

Cat. No. B1588667
CAS RN: 65921-41-7
M. Wt: 168.28 g/mol
InChI Key: MYIDBVVEYLMRSS-JTQLQIEISA-N
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Description

(S)-1-(pyrrolidin-2-ylmethyl)piperidine, also known as PMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PMP is a chiral compound that is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound similar to (S)-1-(pyrrolidin-2-ylmethyl)piperidine, was developed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be readily prepared from 3-aminopyridine and 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
  • Spectroscopic Properties : The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a compound structurally related to (S)-1-(pyrrolidin-2-ylmethyl)piperidine, were investigated using FT-IR, NMR, and UV techniques. Quantum chemical methods were used to study properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Biological and Pharmacological Applications

  • Glycosidase Inhibitors : Alkaloids of the pyrrolidine and piperidine classes, which include compounds similar to (S)-1-(pyrrolidin-2-ylmethyl)piperidine, have been shown to be potent and specific glycosidase inhibitors. These compounds have applications in cancer, AIDS, diabetes, immunology, and plant-insect recognition research (Fellows Le & Nash Rj, 1990).
  • Antitubercular Activity : Novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles with pyrrolidine and piperidine substitutions, structurally related to (S)-1-(pyrrolidin-2-ylmethyl)piperidine, have shown promising antitubercular activity against Mycobacterium tuberculosis (Badiger & Khazi, 2013).

Advanced Material Science

  • Polymerization Mediators : Piperidine and pyrrolidine nitroxyl radicals, related to (S)-1-(pyrrolidin-2-ylmethyl)piperidine, are recognized for their roles in various fields including as polymerization mediators. Their unique reactivity with free radicals and reductants is a key property in these applications (Kinoshita et al., 2009).

properties

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIDBVVEYLMRSS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427460
Record name (S)-1-(pyrrolidin-2-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(pyrrolidin-2-ylmethyl)piperidine

CAS RN

65921-41-7
Record name (S)-1-(pyrrolidin-2-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DB Ramachary, K Ramakumar… - Journal of …, 2010 - ACS Publications
A general, sustainable and practical process for the sequential cascade one-pot synthesis of library of highly substituted push−pull olefins, phenols and 2-methyl-2H-chromenes was …
Number of citations: 23 pubs.acs.org
S Singh, SS Chimni - Tetrahedron: Asymmetry, 2012 - Elsevier
Simple pyrrolidine-based chiral amines were synthesized and used for the Michael addition of different ketones to a variety of nitro-olefins in brine. The effect of different surfactants and …
Number of citations: 17 www.sciencedirect.com
R Mohanta, G Bez - The Journal of Organic Chemistry, 2020 - ACS Publications
The asymmetric oxa-Michael addition of salicylaldehyde to conjugated nitroalkenes often suffers from poor reactivity and selectivity and a long reaction time. Because of the formation of …
Number of citations: 14 pubs.acs.org
M Periasamy, P Vairaprakash, GP Muthukumaragopal… - Chimia, 2013 - ojs.chimia.ch
Simple, convenient methods have been developed using readily available, easy-to-handle reagents to access a variety of chiral amino alcohols and amines, which have considerable …
Number of citations: 20 ojs.chimia.ch

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